Comparative Yield in β-Hydroxy-β-perfluoroalkyl Ketone Synthesis
In the regioselective synthesis of β-hydroxy-β-perfluoroalkyl ketones from enamines, pentafluoropropionaldehyde participates to afford the corresponding β-hydroxy-β-pentafluoropropyl ketone. While the study focuses primarily on trifluoroacetaldehyde derivatives, it explicitly notes that difluoroacetaldehyde ethyl hemiacetal and pentafluoropropionaldehyde also participate in the reaction, affording good yields of the corresponding β-hydroxy-β-difluoromethyl or β-pentafluoropropyl ketones. Although exact yield percentages for pentafluoropropionaldehyde are not reported, the comparative statement establishes its viability as an alternative to trifluoroacetaldehyde for incorporating a larger perfluoroalkyl group into the ketone scaffold [1].
| Evidence Dimension | Isolated yield in enamine reaction |
|---|---|
| Target Compound Data | Good yields (specific percentage not quantified in abstract) |
| Comparator Or Baseline | Trifluoroacetaldehyde ethyl hemiacetal: high yields; Difluoroacetaldehyde ethyl hemiacetal: good yields |
| Quantified Difference | Not quantified in source abstract; qualitative equivalence to difluoro analog noted |
| Conditions | Reaction of enamines derived from various methyl ketones with fluorinated aldehyde derivatives |
Why This Matters
Procurement of pentafluoropropionaldehyde hydrate is justified when the synthetic target requires a pentafluoroethyl rather than a trifluoromethyl moiety, as the aldehyde's chain length dictates the final perfluoroalkyl substitution pattern.
- [1] Funabiki, K.; Matsunaga, K.; Nojiri, M.; Hashimoto, W.; Yamamoto, H.; Shibata, K.; Matsui, M. The use of trifluoroacetaldehyde ethyl hemiacetal or hydrate in a simple and practical regioselective synthesis of β-hydroxy-β-trifluoromethyl ketones from enamines and imines. J. Org. Chem. 2003, 68 (7), 2853-2860. View Source
